Comparative Binding Affinity to NPC1L1: Ezetimibe Glucuronide Analogs vs. Ezetimibe Hydroxy Glucuronide
Ezetimibe hydroxy glucuronide (Compound 1) exhibits differential binding affinity to NPC1L1 across species compared to its stereoisomer (ent-1) and other structural analogs. The compound shows a Ki of 220 nM for human NPC1L1, which is approximately 590-fold more potent than its enantiomer (ent-1, Ki = 130,000 nM). Its binding to rat NPC1L1 (Ki = 210 nM) is also significantly higher than that of the ketone analog (Compound 3, Ki = 23,000 nM). [1]
| Evidence Dimension | Binding Affinity (Ki) to Human NPC1L1 |
|---|---|
| Target Compound Data | 220 nM (Ezetimibe hydroxy glucuronide, Compound 1) |
| Comparator Or Baseline | ent-1 (Glucuronide of Ezetimibe Enantiomer): 130,000 nM; Compound 3 (Ketone analog): 14,000 nM |
| Quantified Difference | Target is ~590-fold more potent than ent-1; ~64-fold more potent than ketone analog. |
| Conditions | Binding assay using recombinant human NPC1L1 in buffer containing 0.03% taurocholate and 0.05% digitonin, below critical micelle concentrations. |
Why This Matters
Confirms that the specific stereochemistry and hydroxyl group of ezetimibe hydroxy glucuronide are critical for high-affinity binding to the human drug target, making it an essential reference for structure-activity relationship (SAR) studies and for differentiating it from inactive or less potent analogs.
- [1] Garcia-Calvo M, Lisnock J, Bull HG, et al. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). Proc Natl Acad Sci U S A. 2005 Jun 7;102(23):8132-7. View Source
